molecular formula C15H14FNO B2747606 2-fluoro-N-(1-phenylethyl)benzamide CAS No. 2647-03-2

2-fluoro-N-(1-phenylethyl)benzamide

Cat. No. B2747606
CAS RN: 2647-03-2
M. Wt: 243.281
InChI Key: VIRPPWOXGYLSSI-UHFFFAOYSA-N
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Description

“2-fluoro-N-(1-phenylethyl)benzamide” is a chemical compound with the molecular formula C15H14FNO . It has a molecular weight of 243.2761632 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes “2-fluoro-N-(1-phenylethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Antimicrobial Activity

2-Fluoro-N-(1-Phenylethyl)benzamide, along with its derivatives, has been studied for antimicrobial properties. Carmellino et al. (1994) found that fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and the 2,2′-dithiobis(benzamides) demonstrated high activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains as well (Carmellino et al., 1994).

Spectroscopic and Theoretical Studies

Niemczynowicz et al. (2020) conducted spectroscopic and theoretical studies on a derivative of 2-Fluoro-N-(1-Phenylethyl)benzamide, observing interesting fluorescence phenomena. These studies highlighted its potential applications in the field of photochemistry and materials science (Niemczynowicz et al., 2020).

Anti-inflammatory Properties

Benzamides, including 2-Fluoro-N-(1-Phenylethyl)benzamide, have been evaluated for anti-inflammatory properties. Robert et al. (1994) synthesized and tested various benzamide derivatives, finding that some compounds exhibited significant anti-inflammatory effects (Robert et al., 1994).

Crystal Structure Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, were reported by Suchetan et al. (2016). This research aids in understanding the molecular structure and potential applications in materials science (Suchetan et al., 2016).

Histone Deacetylase Inhibition and Antitumor Activity

Saito et al. (1999) investigated synthetic benzamide derivatives, including 2-Fluoro-N-(1-Phenylethyl)benzamide, for their ability to inhibit histone deacetylase (HDA), revealing significant antitumor activity. This research suggests its potential application in cancer treatment (Saito et al., 1999).

Synthesis and Biological Activity

Li et al. (2008) synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide and examined its crystal structure and biological activity, including preliminary herbicidal activity. This work contributes to understanding the compound's potential in agriculture (Li et al., 2008).

Safety and Hazards

Sigma-Aldrich provides “2-fluoro-N-(1-phenylethyl)benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-fluoro-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRPPWOXGYLSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-fluoro-N-(1-phenylethyl)benzamide

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